10-Undecenamide, N-(2-hydroxyethyl)-

説明

The exact mass of the compound 10-Undecenamide, N-(2-hydroxyethyl)- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial; Antistatic; Foam boosting; Hair conditioning; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 10-Undecenamide, N-(2-hydroxyethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Undecenamide, N-(2-hydroxyethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

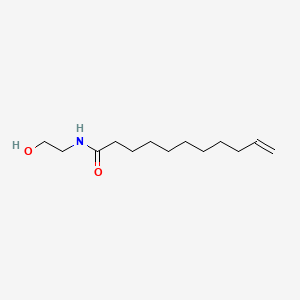

Structure

3D Structure

特性

IUPAC Name |

N-(2-hydroxyethyl)undec-10-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2/c1-2-3-4-5-6-7-8-9-10-13(16)14-11-12-15/h2,15H,1,3-12H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTASGAHDLTQRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066624 | |

| Record name | Undecylenoyl monoethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20545-92-0 | |

| Record name | N-(2-Hydroxyethyl)-10-undecenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20545-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)undecenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020545920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Undecenamide, N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecylenoyl monoethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-hydroxyethyl)undec-10-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNDECYLENIC ACID MONOETHANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9870N09I68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

10-Undecenamide, N-(2-hydroxyethyl)- chemical properties

Dual-Function Surfactant & Antimicrobial Lipid

Executive Summary

N-(2-Hydroxyethyl)-10-undecenamide (CAS: 20545-92-0), commonly known as Undecylenamide MEA , is a non-ionic surfactant and bioactive lipid derived from undecylenic acid and monoethanolamine.[1][2][][4] Distinguished by its terminal alkene group ($ \omega $-unsaturation) and ethanolamide headgroup, this compound occupies a niche intersection between surface-active agents and fungistatic antimicrobials.

This guide details the physicochemical characterization, synthesis protocols, and biological interface of Undecylenamide MEA, designed for researchers in pharmaceutical formulation and cosmetic chemistry.

Part 1: Chemical Identity & Structural Analysis[4]

The molecule consists of a hydrophobic 10-undecenyl tail attached to a hydrophilic hydroxyethyl headgroup via an amide linkage.[5] The terminal double bond provides a unique reactive handle for polymerization or further functionalization (e.g., sulfosuccinate synthesis), while the amide moiety contributes to its thermal stability and hydrogen-bonding capacity.

Table 1: Chemical Identification

| Parameter | Specification |

| IUPAC Name | N-(2-hydroxyethyl)undec-10-enamide |

| Common Name | Undecylenamide MEA; Undecylenic monoethanolamide |

| CAS Registry Number | 20545-92-0 |

| Molecular Formula | C₁₃H₂₅NO₂ |

| Molecular Weight | 227.34 g/mol |

| SMILES | C=CCCCCCCCCC(=O)NCCO |

| InChI Key | ISTASGAHDLTQRU-UHFFFAOYSA-N |

Structural Diagram

The structure comprises three functional zones:

-

Terminal Alkene (C10-C11): Site of unsaturation; confers fluidity and reactivity.

-

Alkyl Spacer (C2-C9): Hydrophobic core driving micellization.

-

Ethanolamide Head (N-C-C-O): Hydrophilic anchor; hydrogen bond donor/acceptor.

Part 2: Physicochemical Properties[3][7]

Understanding the amphiphilic balance is critical for formulation. Undecylenamide MEA exhibits properties typical of long-chain alkanolamides but with enhanced solubility in organic solvents due to the double bond.

Table 2: Physical & Thermodynamic Properties

| Property | Value | Source/Note |

| Physical State | White to off-white waxy solid/powder | Experimental |

| Melting Point | 56–58 °C | Experimental [1] |

| Boiling Point | ~409 °C (at 760 mmHg) | Predicted |

| LogP (Octanol/Water) | 2.90 | Est.[2][6][7] (Lipophilic) |

| Water Solubility | ~184 mg/L (at 25 °C) | Poorly soluble; dispersible |

| Density | 0.94 g/cm³ | Predicted |

| pKa (Amide) | ~15 (Neutral in aq. solution) | Non-ionizable range |

Solubility Profile:

-

Soluble: Ethanol, Methanol, Chloroform, DMSO.

-

Insoluble/Dispersible: Water (requires co-surfactants or elevated temperature).

Part 3: Synthesis & Manufacturing Protocol

The industrial synthesis typically employs a direct amidation (condensation) of 10-undecenoic acid (derived from castor oil pyrolysis) with monoethanolamine.

Reaction Scheme

(Where R = 10-undecenyl)Experimental Protocol: Thermal Condensation

Objective: Synthesis of N-(2-hydroxyethyl)-10-undecenamide on a 50g scale.

-

Reagents:

-

10-Undecenoic Acid (Undecylenic Acid): 0.22 mol (40.5 g)

-

Monoethanolamine (MEA): 0.22 mol (13.5 g)

-

Catalyst: Sodium methoxide (0.1% w/w) or boric acid (optional for rate enhancement).

-

Solvent: Xylene (for azeotropic distillation) or neat melt.

-

-

Procedure:

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, Dean-Stark trap (if using solvent), and nitrogen inlet.

-

Addition: Charge Undecylenic acid and heat to 60°C. Add MEA dropwise to prevent rapid exotherm.

-

Reaction: Increase temperature to 140–160°C . Maintain nitrogen sparge to facilitate water removal.

-

Monitoring: Monitor acid value (AV). Reaction is complete when AV < 5 mg KOH/g.

-

Workup: Cool the melt to 80°C. If xylene was used, remove under vacuum.

-

Purification: Recrystallize from ethyl acetate or acetone to remove residual amine and fatty acid.

-

Yield: Expected yield >90%.

-

Visualization: Synthesis Workflow

Figure 1: Process flow for the thermal condensation synthesis of Undecylenamide MEA.

Part 4: Applications & Biological Interface[5]

1. Surfactant Properties

Undecylenamide MEA functions as a non-ionic co-surfactant.

-

Foam Boosting: Stabilizes foam lattices in anionic systems (e.g., SLS/SLES) by packing into the micelle interface and reducing electrostatic repulsion between headgroups.

-

Viscosity Building: Increases the viscosity of surfactant solutions by promoting the transition from spherical to rod-like micelles.

2. Antimicrobial Mechanism

Unlike standard fatty acid amides (e.g., Cocamide MEA), the undecylenyl chain confers specific fungistatic activity.

-

Target: Candida albicans, dermatophytes.

-

Mechanism: The terminal alkene and medium-chain length (C11) disrupt fungal cell membrane integrity and inhibit morphogenesis (hyphae formation).

3. Safety & Metabolism

-

Metabolic Fate: Analogous to endogenous N-acylethanolamines (NAEs). Potentially hydrolyzed by Fatty Acid Amide Hydrolase (FAAH) in the skin into undecylenic acid (active antifungal) and ethanolamine.

-

Toxicity: The Cosmetic Ingredient Review (CIR) panel deems fatty acid ethanolamides safe in rinse-off products. Caution is advised regarding nitrosamine formation; formulations must be free of nitrosating agents [2].[7]

Visualization: Mechanism of Action[8]

Figure 2: Dual mechanism of action: direct membrane disruption and metabolic conversion to active undecylenic acid.

Part 5: Analytical Characterization

For quality control and identification, Nuclear Magnetic Resonance (NMR) is the gold standard.

Predicted ¹H-NMR Signals (CDCl₃, 400 MHz):

| Chemical Shift ($ \delta $) | Multiplicity | Integration | Assignment | Functional Group |

| 5.80 | Multiplet | 1H | –CH=CH ₂ | Terminal Alkene (Internal) |

| 4.95 | Multiplet | 2H | –CH ₂=CH– | Terminal Alkene (Terminal) |

| 6.10 | Broad Singlet | 1H | –CO–NH – | Amide Proton |

| 3.72 | Triplet | 2H | –CH₂–CH ₂–OH | Ethanolamine (O-adjacent) |

| 3.42 | Multiplet | 2H | –NH–CH ₂–CH₂– | Ethanolamine (N-adjacent) |

| 2.18 | Triplet | 2H | –CH₂–CH ₂–CO– | $ \alpha $-Methylene to Carbonyl |

| 2.01 | Quartet | 2H | =CH–CH ₂– | Allylic Methylene |

| 1.62 | Multiplet | 2H | –CH₂–CH ₂–CH₂–CO– | $ \beta $-Methylene |

| 1.28 | Broad Singlet | 10H | –(CH ₂)₅– | Alkyl Chain |

References

-

CymitQuimica. N-(2-Hydroxyethyl)-10-undecenamide Product Data. CAS 20545-92-0.[1][2][][4][5][6][9] Link

-

Cosmetic Ingredient Review (CIR). Safety Assessment of Ethanolamides as Used in Cosmetics. International Journal of Toxicology, 2015.[7] Link

-

PubChem. Undecylenic acid monoethanolamide (Compound Summary). National Library of Medicine. Link

-

U.S. EPA. 10-Undecenamide, N-(2-hydroxyethyl)- Substance Details. CompTox Chemicals Dashboard.[4] Link

-

The Good Scents Company. Undecylenamide MEA Technical Profile. Link

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. angenesci.com [angenesci.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. CAS 20545-92-0: N-(2-Hydroxyethyl)-10-undecenamide [cymitquimica.com]

- 6. undecylenamide MEA, 20545-92-0 [thegoodscentscompany.com]

- 7. Undecylenic acid monoethanolamide | C13H25NO2 | CID 88588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Isolation and characterization of N-(2-Hydroxyethyl)hexadecanamide from Colletotrichum gloeosporioides with apoptosis-inducing potential in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

Technical Guide: Undecylenamide MEA Synthesis & Mechanism

Executive Summary

Undecylenamide MEA (CAS: 20545-92-0) is a non-ionic surfactant and antifungal agent derived from the condensation of undecylenic acid and monoethanolamine (MEA). While functionally similar to other fatty acid alkanolamides (like Cocamide MEA), its synthesis requires specific technical rigor due to the presence of a terminal alkene (

This guide details the Direct Amidation pathway, the industry-standard for atom economy, while addressing the critical thermodynamic competition between

Part 1: Molecular Architecture & Precursors

The synthesis relies on two primary reactants. Purity control at this stage is critical to prevent polymerization of the unsaturated chain.

| Component | Chemical Structure | Function | Critical Quality Attribute (CQA) |

| Undecylenic Acid | Hydrophobe / Antifungal Core | Iodine Value: Must match theoretical (~137 g/100g ) to ensure double bond integrity. Acid Value: ~300-305 mg KOH/g. | |

| Monoethanolamine (MEA) | Hydrophile / Linker | Water Content: <0.5%. Water inhibits the forward reaction equilibrium. |

Part 2: Reaction Mechanism[1][2][3]

The formation of Undecylenamide MEA is a nucleophilic acyl substitution. However, because MEA is a heterofunctional molecule (containing both amine and hydroxyl groups), the reaction is governed by the competition between Amidation (Thermodynamic product) and Esterification (Kinetic product).

The Competitive Pathway

-

Kinetic Phase: At lower temperatures (<100°C), the hydroxyl oxygen of MEA may attack the carbonyl carbon, forming an amino ester (

-acyl). This is reversible and kinetically favored initially. -

Thermodynamic Phase: At elevated temperatures (>135°C), the nitrogen nucleophile attacks, forming the amide (

-acyl). -

Rearrangement: Any amino ester formed will rearrange to the stable amide via an intramolecular

acyl migration under basic conditions or high heat.

Mechanistic Visualization

The following diagram illustrates the direct amidation pathway and the critical rearrangement step.

Figure 1: Reaction mechanism showing the direct amidation pathway and the O-to-N rearrangement.

Part 3: Synthetic Pathway & Process Control

Thermodynamics & Kinetics

The reaction is an equilibrium process:

-

Le Chatelier’s Principle: To drive the reaction to completion (>95% conversion), water must be continuously removed.

-

Thermal Window: The reaction requires 135°C – 160°C .

-

Below 130°C: Reaction is too slow; ester byproducts accumulate.

-

Above 160°C: Risk of oxidizing the terminal alkene or forming cyclic oxazolines (Deterioration of color and performance).

-

Catalysis

While the reaction can proceed thermally, industrial protocols often use a basic catalyst to accelerate the rate and facilitate the

-

Preferred Catalyst: Sodium Methoxide (

) or Potassium Hydroxide ( -

Load: 0.1 – 0.5% w/w.

Part 4: Experimental Protocol

Safety Warning: MEA is corrosive.[1] Undecylenic acid fumes are irritating. Perform all steps in a fume hood.

Equipment Setup

-

Reactor: 3-neck round bottom flask (500 mL).

-

Agitation: Mechanical stirrer (overhead preferred for viscosity).

-

Atmosphere: Nitrogen sparge tube (Critical to protect the alkene).

-

Distillation: Dean-Stark trap or vacuum distillation head + condenser.

Step-by-Step Methodology

-

Inerting: Purge the reactor with

for 15 minutes. Maintain a slow blanket flow throughout. -

Charging:

-

Add Undecylenic Acid (1.0 mol, ~184 g) .

-

Begin heating to 60°C.

-

Add Monoethanolamine (1.05 mol, ~64 g) slowly. Note: Exothermic neutralization will occur immediately, forming the ammonium salt.

-

-

Reaction Phase:

-

Ramp temperature to 140°C over 30 minutes.

-

At ~110°C, water evolution will begin.

-

Maintain 140-150°C for 3–5 hours.

-

Monitor Acid Value (AV).

-

-

Vacuum Stripping (Finishing):

-

When AV < 10, apply vacuum (gradually to 50 mbar) to remove residual water and excess MEA.

-

Continue until AV < 2.0 mg KOH/g.

-

-

Cooling & Flaking:

-

Cool to 80°C.

-

Discharge molten product onto a cooling belt or tray. Product solidifies into off-white waxy flakes.

-

Process Workflow Diagram

Figure 2: Operational workflow for the batch synthesis of Undecylenamide MEA.

Part 5: Characterization & Validation

To validate the synthesis, the following analytical controls are required.

| Parameter | Specification | Method | Mechanistic Insight |

| Acid Value (AV) | < 2.0 mg KOH/g | Titration (ASTM D974) | Indicates completion of reaction (consumption of fatty acid). |

| Amine Value | < 15.0 mg KOH/g | Titration ( | Measures residual free MEA. High values indicate poor vacuum stripping. |

| Melting Point | 55°C – 60°C | Capillary Method | Purity indicator. Lower MP suggests high ester content or unreacted oil. |

| FTIR Spectrum | Amide I: ~1640 | ATR-FTIR | Confirms N-C=O bond. Absence of ester peak at 1735 |

| Iodine Value | ~135 g/100g | Wijs Method | Confirms the terminal alkene ( |

References

-

Cosmetic Ingredient Review (CIR). (2012). Safety Assessment of Ethanolamine and Ethanolamine Salts as Used in Cosmetics.[1] Washington, DC. Link

-

Ullmann's Encyclopedia of Industrial Chemistry. (2000). Fatty Acid Amides.[2][3] Wiley-VCH. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 25494, Undecylenic acid monoethanolamine.Link

- Trivedi, R. K., et al. (2016). Synthesis and Kinetics of Fatty Acid Monoethanolamides. Journal of Surfactants and Detergents.

-

Google Patents. (2011). CN102093240A - Synthesis method of fatty acid monoethanolamide.[2]Link

Sources

Technical Guide: Solubility & Stability Profile of N-(2-Hydroxyethyl)-10-undecenamide

[1][2][3][4]

Executive Summary & Molecular Architecture

N-(2-Hydroxyethyl)-10-undecenamide (CAS: 20545-92-0) is a non-ionic surfactant and bioactive lipid analog belonging to the class of Fatty Acid Ethanolamides (FAEs).[1][2][3][4] Structurally, it bridges the gap between robust lipophilicity and specific polar interactions, making it a critical functional ingredient in antifungal formulations, cosmetic emulsifiers, and dermatological therapeutics.[2]

Physicochemical Baseline[1][3][4]

-

Molecular Formula:

[1][2][3][4][5][6] -

Melting Point: 56–58 °C (Solid at RT)

-

HLB Value: ~7.5 (Water-dispersible, wetting agent)[1][2][3][4]

-

Key Functional Motifs:

-

Terminal Alkene (

-unsaturation): Site for oxidative cross-linking or polymerization; provides antifungal efficacy.[1][2][3][4] -

Amide Linkage: Chemically stable backbone, susceptible to enzymatic or extreme pH hydrolysis.[2][3][4]

-

Ethanolamine Headgroup: Primary hydroxyl and amide nitrogen act as hydrogen bond donors/acceptors, conferring solubility in polar organic solvents.[2][3][4]

-

Solubility Landscape

The solubility of UMEA is dictated by its amphiphilic nature.[2][3][4] With an HLB of 7.5, it sits at the boundary between water-in-oil (W/O) emulsifiers and wetting agents.[1][3][4] It does not form a true solution in water but rather self-assembles into dispersed phases (micelles or lamellar structures) depending on concentration.[1][2][3][4]

Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Status | Mechanistic Insight |

| Aqueous | Water (pH 7) | Dispersible | Forms cloudy dispersions/micelles.[1][2][3][4] The hydrophobic tail dominates, preventing true solvation. |

| Alcohols | Ethanol, Isopropanol | Soluble (>100 mg/mL) | The hydroxyl headgroup H-bonds with alcohol, while the alkyl tail interacts with the ethyl/propyl chains.[2] |

| Glycols | Propylene Glycol, PEG-400 | Soluble | Excellent cosolvents.[1][2][3][4] Disrupts intermolecular H-bonding of the solid crystal lattice.[1][3][4] |

| Aprotic Polar | DMSO, DMF | Freely Soluble | Dipole-dipole interactions with the amide backbone solubilize the molecule effectively.[1][2][3] |

| Non-Polar/Oils | Chloroform, MCT Oil, Ether | Soluble | Van der Waals forces dominate; the undecylenyl chain acts as a lipid anchor.[2] |

Solvation Dynamics Diagram

The following diagram illustrates how UMEA orients itself in different solvent environments, driving its solubility and stability.

Caption: Schematic of UMEA solvation. In organics, solvent molecules intercalate the crystal lattice. In water, entropy drives the formation of micelles to shield the hydrophobic tail.

Stability Profile & Degradation Pathways

While UMEA is relatively robust, it possesses specific vulnerabilities that must be managed during formulation and storage.[2][3]

A. Hydrolytic Stability (Amide Bond)

The amide linkage is generally resistant to hydrolysis at neutral pH.[2][3][4]

-

Conditions: Extreme pH (<3 or >10) combined with heat (>60°C).[1][2][3][4]

-

Mechanism: Acid-catalyzed nucleophilic attack of water on the carbonyl carbon, yielding 10-Undecenoic acid and Ethanolamine.[1][2][3][4]

B. Oxidative Stability (Terminal Alkene)

The C10-C11 double bond is the primary site of instability.[1][2][3][4]

-

Conditions: Exposure to UV light, singlet oxygen, or free radical initiators.[2]

-

Mechanism: Radical abstraction of allylic protons or direct addition to the double bond, leading to epoxides, peroxides, or cross-linked polymers (yellowing/insolubility).[2]

Degradation Logic Map

Caption: Primary degradation routes.[1][2][3][4] Hydrolysis cleaves the molecule; oxidation attacks the tail, leading to polymerization.

Experimental Protocols (Self-Validating)

Protocol A: High-Performance Liquid Chromatography (HPLC) Quantification

Rationale: UV detection at 210-215 nm captures the amide carbonyl and the terminal double bond.[1][3][4] A C18 column provides necessary retention for the hydrophobic tail.[3][4]

Equipment: HPLC with UV/PDA detector. Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).[2] Mobile Phase:

-

A: Water + 0.1% Phosphoric Acid (suppresses silanol ionization).[2][3][4]

-

B: Acetonitrile (ACN).[2][3][4] Gradient: 50% B to 90% B over 15 mins. Flow Rate: 1.0 mL/min.[3][4] Detection: 214 nm.[3][4]

Validation Step (Self-Check):

-

Linearity: Inject standards (10–500 µg/mL).

must be > 0.999.[1][2][3][4] -

Resolution: Ensure UMEA peak is resolved from the 10-Undecenoic acid degradation product (acid will elute earlier due to polarity).

Protocol B: Forced Degradation (Stress Testing)

Rationale: To determine shelf-life limits and validate the HPLC method.

-

Acid Hydrolysis: Dissolve 10 mg UMEA in 5 mL 0.1 N HCl/Ethanol (1:1). Heat at 60°C for 4 hours.

-

Base Hydrolysis: Dissolve 10 mg UMEA in 5 mL 0.1 N NaOH/Ethanol (1:1). Heat at 60°C for 4 hours.

-

Oxidation: Treat with 3%

at Room Temp for 24 hours.[1][2][3][4] -

Analysis: Neutralize samples and inject via HPLC.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 88588, Undecylenic acid monoethanolamide.[2][3][4] Retrieved from [Link][1][2][3][4]

-

Cosmetic Ingredient Review (CIR) (2015). Safety Assessment of Fatty Acid Alkanolamides as Used in Cosmetics.[2][3][4] International Journal of Toxicology.[2][3][4][5][7] Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: N-(2-hydroxyethyl)-10-undecenamide (CAS 20545-92-0).[1][2][3][4][8] Retrieved from [Link][1][2][3][4]

-

Acme Synthetic Chemicals. Technical Data Sheet: Undecylenic Monoethanolamide. Retrieved from [Link][1][2][3][4]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Synthesis of phenoxyacyl-ethanolamides and their effects on fatty acid amide hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N,N-Bis(2-hydroxyethyl)octadecanamide | C22H45NO3 | CID 7163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(2-hydroxyethyl)nicotinamide | C8H10N2O2 | CID 72663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Undecylenic acid monoethanolamide | C13H25NO2 | CID 88588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 20545-92-0: N-(2-Hydroxyethyl)-10-undecenamide [cymitquimica.com]

- 7. Undecylenic acid monoethanolamine | C13H27NO3 | CID 25494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Exporter of Castor Oil Derivative from Mumbai, Maharashtra by Acme Synthetic Chemicals [exportersindia.com]

Technical Guide: N-(2-Hydroxyethyl)-10-undecenamide (CAS 20545-92-0)

[1][2][3][4][5]

Executive Summary

N-(2-Hydroxyethyl)-10-undecenamide (CAS 20545-92-0), commonly known as Undecylenamide MEA , is a non-ionic surfactant and bioactive intermediate derived from undecylenic acid and monoethanolamine (MEA).[1][][3][4] Distinguished by its terminal alkene unsaturation and hydrophilic ethanolamide head group, it serves a dual function in pharmaceutical and cosmetic development: as a robust emulsifier/foam booster and as a fungistatic agent disrupting cell membrane integrity.

This technical guide provides a rigorous characterization of CAS 20545-92-0, detailing its physicochemical profile, synthesis pathways, and validated analytical protocols for quality control in drug development and formulation science.

Part 1: Chemical Identity & Structural Analysis

The molecule comprises a hydrophobic C11 chain with a terminal double bond (derived from castor oil pyrolysis) linked to a polar ethanolamine moiety. This amphiphilic structure governs its solubility and interfacial activity.

Table 1: Chemical Identification Data

| Parameter | Detail |

| CAS Registry Number | 20545-92-0 |

| IUPAC Name | N-(2-Hydroxyethyl)undec-10-enamide |

| Synonyms | Undecylenamide MEA; Undecylenic acid monoethanolamide; 10-Undecenamide, N-(2-hydroxyethyl)- |

| Molecular Formula | C₁₃H₂₅NO₂ |

| Molecular Weight | 227.35 g/mol |

| SMILES | C=CCCCCCCCCC(=O)NCCO |

| InChI Key | ISTASGAHDLTQRU-UHFFFAOYSA-N |

| Structural Class | Fatty Acid Alkanolamide (Non-ionic Surfactant) |

Part 2: Physical & Chemical Characteristics[8][9]

Understanding the thermodynamic and kinetic stability of CAS 20545-92-0 is critical for formulation stability. The compound exhibits low water solubility, necessitating co-solvents or emulsification for aqueous delivery.

Table 2: Physicochemical Properties

| Property | Value | Context for Formulators |

| Appearance | White to cream-colored flakes/powder | Solid at room temperature; requires melting for liquid-phase compounding. |

| Melting Point | 56 – 58 °C | Moderate melting range allows for easy incorporation into hot-process emulsions. |

| Boiling Point | ~409.4 °C (Predicted) | High thermal stability; unlikely to volatilize during standard processing. |

| LogP (Octanol/Water) | 2.90 – 3.24 | Lipophilic. Indicates high affinity for lipid bilayers (mechanism of antimicrobial action). |

| Water Solubility | ~184 mg/L (25 °C) | Practically insoluble. Requires solubilizers (e.g., glycols) or surfactants for aqueous systems. |

| Density | 0.94 g/cm³ | Lower density than water; will float if not emulsified. |

| pKa | ~14 (Amide proton) | Neutral molecule under physiological pH; non-ionizable head group. |

Reactivity Profile

-

Hydrolysis: The amide bond is stable at neutral pH but susceptible to hydrolysis under strongly acidic or alkaline conditions (pH < 3 or > 10) at elevated temperatures, reverting to undecylenic acid and MEA.

-

Oxidation: The terminal alkene (C10=C11) is prone to oxidation. Formulations should include antioxidants (e.g., BHT, Tocopherol) to prevent rancidity.

-

Polymerization: The terminal double bond allows for thiol-ene coupling or radical polymerization, making it a useful monomer for functionalized polymers.

Part 3: Synthesis & Manufacturing

The industrial synthesis involves the direct amidation of undecylenic acid (derived from castor oil) with monoethanolamine. This reaction is equilibrium-driven and requires water removal to drive conversion.

Synthesis Logic Diagram

The following diagram illustrates the reaction pathway and critical process controls.

Caption: Synthesis pathway for Undecylenamide MEA via direct condensation, highlighting the critical water removal step to shift equilibrium.

Part 4: Analytical Characterization Protocols

High-Performance Liquid Chromatography (HPLC)

Because the molecule lacks a strong chromophore, detection relies on the amide bond absorption at low UV wavelengths (210 nm).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Gradient:

-

0-2 min: 50% B (Isocratic hold)

-

2-15 min: 50% → 90% B (Linear gradient)

-

15-20 min: 90% B (Wash)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm.

-

Temperature: 30 °C.

-

Retention Time Logic: The polar MEA elutes near the void volume. Free undecylenic acid elutes earlier than the amide. The target Undecylenamide MEA, being most lipophilic, elutes last (approx. 10-12 min).

Proton NMR Spectroscopy (¹H-NMR)

NMR provides definitive structural confirmation.

-

Solvent: CDCl₃ or DMSO-d₆.

-

Key Signals (δ ppm in CDCl₃):

-

5.80 (m, 1H): Terminal alkene internal proton (-CH=CH₂).

-

4.95 (d, 2H): Terminal alkene terminal protons (-CH=CH₂).

-

6.10 (br s, 1H): Amide -NH-.

-

3.72 (t, 2H): -CH₂-OH (adjacent to hydroxyl).

-

3.44 (q, 2H): -NH-CH₂- (adjacent to amide nitrogen).

-

2.20 (t, 2H): -CO-CH₂- (alpha-methylene).

-

1.30 (m, 12H): Bulk methylene chain protons.

-

Part 5: Safety, Toxicology & Handling

Nitrosamine Risk Management

While Undecylenamide MEA is a monoethanolamide, commercial MEA often contains trace diethanolamine (DEA) impurities. Under nitrosating conditions, DEA can form carcinogenic nitrosamines (NDELA).

-

Directive: Ensure the starting MEA raw material has < 0.5% secondary amine content.

-

Formulation Rule: Do not use in formulations containing nitrosating agents (e.g., nitrites).

Handling & Storage

-

Storage: Store in a cool, dry place (2-8 °C preferred for long-term standards, Room Temp for bulk) in tightly sealed containers.

-

Stability: Stable for 24 months if protected from moisture and direct light.

-

GHS Classification: Generally classified as Irritant (Skin/Eye). Use standard PPE (Gloves, Goggles).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 88588, Undecylenic acid monoethanolamide. PubChem.[5] Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 10-Undecenamide, N-(2-hydroxyethyl)-. Available at: [Link]

-

Cosmetic Ingredient Review (CIR). Safety Assessment of Ethanolamides as Used in Cosmetics. International Journal of Toxicology.[5] Available at: [Link]

-

CAS Common Chemistry. N-(2-Hydroxyethyl)-10-undecenamide (CAS 20545-92-0).[1][][6][3][4] American Chemical Society.[1] Available at: [Link][1]

-

The Good Scents Company. Undecylenamide MEA Physical Properties and Safety. Available at: [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 3. undecylenamide MEA, 20545-92-0 [thegoodscentscompany.com]

- 4. Undecylenamide Mea | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Undecylenic acid monoethanolamide | C13H25NO2 | CID 88588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

Self-Assembly & Interfacial Dynamics of Undecylenamide MEA: A Technical Monograph

The following technical guide is structured as a high-level monograph for R&D professionals, synthesizing physicochemical theory with practical application data.

Executive Summary

Undecylenamide MEA (Monoethanolamine) represents a unique class of nonionic alkanolamide surfactants derived from undecylenic acid. Unlike its saturated C12 analog (Lauramide MEA), Undecylenamide MEA possesses a terminal

This guide details the self-assembly thermodynamics of Undecylenamide MEA, providing a theoretical derivation of its Critical Micelle Concentration (CMC) in the absence of standardized literature values, and outlines its mechanism of action in antimicrobial applications.

Molecular Architecture & Thermodynamics

Structural Singularity

The molecule consists of a hydrophobic undecylenyl tail and a hydrophilic ethanolamine head group.

-

Hydrophobic Tail: 10-undecenyl chain.[1] The terminal double bond reduces the effective hydrophobicity compared to a saturated undecyl chain due to the electron-rich

-system, effectively shortening the "thermodynamic length" of the tail by approximately 0.5–1.0 methylene units. -

Hydrophilic Head: 2-hydroxyethyl group.[1][2][3] This small, uncharged head group allows for tight packing but provides limited steric stabilization compared to bulky ethoxylated (PEG) heads.

Critical Packing Parameter (CPP)

The self-assembly morphology is governed by the Critical Packing Parameter,

-

Undecylenamide MEA: High

(due to thermal motion of the alkene tail) and small -

Consequence: In pure aqueous systems, Undecylenamide MEA favors lamellar phases (

) or vesicles rather than spherical micelles. It often forms turbid dispersions at room temperature unless solubilized by anionic co-surfactants (e.g., sulfosuccinates).

Self-Assembly Dynamics

Theoretical CMC Derivation

While specific empirical CMC values for Undecylenamide MEA are rare in public literature, we can derive a high-confidence estimation based on structure-property relationships of homologous alkanolamides.

-

Baseline: Lauramide MEA (C12 saturated) has a theoretical CMC in the range of 0.5 – 1.0 mM , though its low solubility often masks this transition.

-

Chain Length Effect: Reducing carbon count from C12 to C11 increases CMC by factor of ~3x.

-

Unsaturation Effect: The terminal double bond increases water solubility and slightly increases CMC compared to a saturated C11 chain.

Estimated CMC: 1.5 – 3.0 mM (approx. 0.03 – 0.07 wt%) at 25°C. Note: This value represents the concentration at which monomeric saturation occurs, likely leading to lamellar sheets rather than spherical micelles.

Phase Behavior

-

Below CMC: Monomeric dispersion. The terminal alkene may exhibit "pre-micellar" clustering due to hydrophobic hydration effects.

-

Above CMC: Formation of multilamellar vesicles (MLVs). The dispersion appears milky/turbid.

-

Co-Surfactant Systems: When combined with Sodium Laureth Sulfate (SLES) or its sulfosuccinate derivative (Rewocid SB U 185), Undecylenamide MEA acts as a viscosity builder by inducing a rod-like micelle transition (

).

Biological Interface: Mechanism of Action

The antimicrobial efficacy of Undecylenamide MEA, particularly against fungi (Malassezia spp.), relies on its amphiphilic ability to integrate into and disrupt lipid bilayers.

The "Carpet Model" Disruption

Unlike pore-forming peptides that span the membrane, Undecylenamide MEA accumulates on the membrane surface.

-

Adsorption: The amide head group binds to the phosphate region of the phospholipid bilayer.

-

Insertion: The undecylenyl tail inserts into the hydrophobic core. The terminal double bond disrupts the ordered packing of acyl chains (increasing membrane fluidity).

-

Solubilization: At critical surface concentration, the curvature stress causes the membrane to fragment into mixed micelles, leading to cell lysis.

Visualization of Mechanism

The following diagram illustrates the transition from surface adsorption to membrane rupture.

Figure 1: Step-wise mechanism of membrane disruption via the Carpet Model.

Experimental Characterization Protocols

To validate the self-assembly properties in your specific buffer system, the following self-validating protocols are recommended.

Protocol A: CMC Determination via Pyrene Fluorescence

Standard surface tension methods (Du Noüy ring) are often unreliable for alkanolamides due to slow equilibration and low solubility. Fluorescence probing is superior.

-

Preparation: Prepare a 10 mM stock solution of Undecylenamide MEA in ethanol (to ensure solubility), then dilute into aqueous buffer to reach final concentrations of 0.001 mM to 10 mM. Ensure ethanol content is <1%.[4]

-

Probe Addition: Add Pyrene to a final concentration of

M. -

Incubation: Equilibrate for 24 hours at 25°C in the dark.

-

Measurement: Record fluorescence emission spectra (excitation 334 nm). Monitor the ratio of the first (

, 373 nm) and third ( -

Analysis: Plot

vs. log[Concentration]. The inflection point indicates the CMC.

Protocol B: Cryo-TEM Morphology Analysis

Direct visualization to distinguish between spherical micelles and lamellar sheets.

-

Sample: Prepare a 5 mM dispersion (supra-CMC) in water.

-

Vitrification: Apply 3 µL to a glow-discharged holey carbon grid. Blot for 2 seconds and plunge-freeze in liquid ethane.

-

Imaging: Image at 120-200 kV under low-dose conditions.

-

Expected Result: You will likely observe uni- or multilamellar vesicles (onions) rather than small spherical micelles, confirming the high packing parameter.

Data Summary Table

| Property | Value / Characteristic | Source/Derivation |

| Molecular Weight | 227.34 g/mol | Calculated ( |

| Melting Point | 56 - 58 °C | Experimental (Lower than C12 sat) |

| Estimated CMC | 1.5 - 3.0 mM | Derived from C12-MEA analogs |

| HLB Value | ~8.0 - 9.0 | Calculated (Davies Method) |

| Solubility (25°C) | Dispersible (Turbid) | PubChem / CIR Safety Data |

| Primary Aggregate | Lamellar / Vesicle | Predicted ( |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 88588, Undecylenamide MEA. Retrieved from [Link]

-

Cosmetic Ingredient Review (CIR). (2015). Safety Assessment of Ethanolamides as Used in Cosmetics. International Journal of Toxicology. Retrieved from [Link]

-

Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons.[2] (General reference for CMC thermodynamics of alkanolamides).

- Epand, R. M., & Epand, R. F. (2011). Lipid domains in bacterial membranes and the action of antimicrobial agents. Biochimica et Biophysica Acta (BBA)-Biomembranes. (Reference for membrane disruption mechanisms).

Sources

- 1. CAS 20545-92-0: N-(2-Hydroxyethyl)-10-undecenamide [cymitquimica.com]

- 2. N-(2-Hydroxyethyl)octadec-9-enamide | C20H39NO2 | CID 4383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. CN102093240A - Synthesis method of fatty acid monoethanal acid amide - Google Patents [patents.google.com]

Interaction of N-(2-hydroxyethyl)-10-undecenamide with biological membranes.

Topic: Interaction of N-(2-hydroxyethyl)-10-undecenamide with Biological Membranes Content Type: Technical Whitepaper / Methodological Guide Audience: Biophysicists, Formulation Scientists, and Drug Development Professionals[1]

Executive Summary

N-(2-hydroxyethyl)-10-undecenamide (Undecylenoyl Monoethanolamide, or UMA) represents a unique class of lipid-modulating agents bridging the gap between fatty acid amides and non-ionic surfactants.[1][2] Structurally analogous to endogenous N-acylethanolamines (NAEs) but distinct due to its terminal alkene (

Molecular Architecture & Physicochemical Profile[1][2]

Understanding the interaction begins with the molecule’s amphiphilic geometry.[2] UMA possesses a "head-tail" structure that dictates its partition coefficient and critical packing parameter (CPP).[1][2]

| Property | Value / Characteristic | Impact on Membrane Interaction |

| Molecular Formula | Low molecular weight allows rapid diffusion.[1][2][3] | |

| LogP (Predicted) | ~2.9 | Moderate lipophilicity; favors partitioning into the interfacial region of the bilayer rather than the hydrophobic core center. |

| Tail Structure | 11-Carbon chain, terminal double bond ( | The terminal alkene prevents tight packing (crystallization) within the acyl chain region, promoting membrane fluidity.[1][3] |

| Head Group | Ethanolamide (Polar, non-ionic) | Forms Hydrogen bonds with phosphate headgroups of phospholipids; remains pinned at the water-lipid interface.[1][3] |

| Critical Packing Parameter | Cone-shaped geometry; tends to induce positive curvature strain, favoring micellization or pore formation at high concentrations.[1][2] |

Mechanistic Pathways of Interaction

The interaction of UMA with biological membranes follows a concentration-dependent three-phase progression.[1][2] This causality is critical for distinguishing between its role as a permeation enhancer (low conc.) and an antimicrobial lytic agent (high conc.).[1][2]

Phase I: Partitioning & Interfacial Anchoring

Upon exposure, UMA monomers rapidly partition from the aqueous phase into the outer leaflet of the lipid bilayer. The ethanolamide head group anchors at the glycerol backbone region via hydrogen bonding, while the undecylenoyl tail inserts into the hydrophobic palisade.

Phase II: Disorder & Fluidization

Unlike saturated fatty acids that may rigidify membranes, the terminal double bond of UMA acts as a steric wedge.[2][3]

-

Effect: It disrupts the Van der Waals forces between adjacent phospholipid acyl chains.[1][2]

-

Result: Increased area per lipid (

) and decreased bilayer thickness (

Phase III: Transbilayer Defects & Leakage

As the local concentration of UMA exceeds a critical threshold (saturation), the membrane can no longer accommodate the curvature strain.

-

Mechanism: Formation of transient toroidal pores or detergent-like solubilization (mixed micelles).[1][2]

-

Outcome: Loss of barrier integrity, leakage of intracellular ions (

,

Visualizing the Pathway

Caption: Step-wise mechanism of UMA interaction from aqueous partitioning to membrane lysis.[1][2]

Experimental Characterization Protocols

To validate the mechanisms described above, the following self-validating protocols are recommended. These assays quantify the extent of membrane disruption.[2]

Protocol A: Calcein Leakage Assay (Permeability)

Purpose: To determine the concentration of UMA required to compromise membrane integrity (

Materials:

-

Lipids: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine).[1][2]

-

Instrument: Fluorescence Spectrophotometer (Ex: 490 nm, Em: 520 nm).[1][2]

Workflow:

-

Vesicle Formation: Prepare Large Unilamellar Vesicles (LUVs, ~100 nm) encapsulating 70 mM Calcein.

-

Purification: Remove unencapsulated dye using a Sephadex G-50 size-exclusion column.[1][2] Validation Check: Eluate should be faintly fluorescent (quenched).[1]

-

Baseline: Dilute LUVs to lipid concentration of 10-50

in buffer. Measure fluorescence ( -

Titration: Inject aliquots of UMA (dissolved in DMSO or Ethanol).

-

Lysis Control: Add Triton X-100 (0.1% final) to release all dye (

).[1][2] -

Calculation:

[1][2]

Protocol B: Steady-State Fluorescence Anisotropy (Fluidity)

Purpose: To measure the change in lipid order induced by UMA.[2]

Materials:

-

Probe: DPH (1,6-diphenyl-1,3,5-hexatriene).[1][2] DPH aligns with acyl chains; low anisotropy indicates high fluidity.[1][2]

-

Lipids: DPPC (dipalmitoylphosphatidylcholine) for phase transition studies.[1][2]

Workflow:

-

Labeling: Co-dissolve lipids and DPH (molar ratio 250:1) in chloroform.[1][2] Dry and hydrate to form liposomes.[1][2]

-

Incubation: Incubate liposomes with varying concentrations of UMA for 30 mins at

. -

Measurement: Measure fluorescence polarization (

) or anisotropy (-

Expectation: As UMA concentration increases, anisotropy (

) should decrease, indicating rotational freedom of the DPH probe (fluidization).[1]

-

Experimental Workflow Diagram

Caption: Parallel workflow for assessing permeability (Leakage) and fluidity (Anisotropy).

Biological Implications[2][4][5]

Antimicrobial Action

UMA's mechanism mirrors that of medium-chain fatty acids but with enhanced stability due to the amide bond.[2] By increasing the permeability of bacterial membranes, it dissipates the proton motive force (PMF), halting ATP synthesis. This non-specific physical disruption makes the development of resistance less likely compared to specific protein-target antibiotics.[1][2]

Formulation Stability

In drug delivery, UMA can act as a permeation enhancer.[1][2] However, formulation scientists must respect the Critical Micelle Concentration (CMC) .[1][2] Below the CMC, UMA integrates into bilayers; above the CMC, it may solubilize lipid components, potentially causing irritation or toxicity in topical applications.

References

-

Tsuboi, K., et al. (2018).[1][2] "Biosynthesis, catabolism, and biological effects of N-acylethanolamines." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Link[1]

-

Lichtenberg, D., et al. (2013).[1][2] "Solubilization of bilayers by surfactants."[1][2] Biochimica et Biophysica Acta (BBA) - Biomembranes. Link[1]

-

Goñi, F. M., & Alonso, A. (2000).[1][2][3] "Perturbation of lipid bilayers by membrane-active peptides and surfactants."[1][2] Progress in Biophysics and Molecular Biology. Link

-

PubChem. (n.d.).[1][2][3] "N-(2-Hydroxyethyl)-10-undecenamide Compound Summary." National Library of Medicine.[1][2] Link[1]

-

Heerklotz, H. (2008).[1][2] "Triton X-100 and the thermodynamics of membrane solubilization." Biophysical Journal.[1][2] Link[1]

Sources

Bio-Based Precision: N-(2-Hydroxyethyl)-10-Undecenamide as a Dual-Functional Monomer

Executive Summary

The shift toward sustainable polymer chemistry has elevated the status of castor oil derivatives from commodity chemicals to precision monomers.

This guide details the synthesis, polymerization, and application of this monomer.[1][2] Unlike simple fatty acid esters, the incorporation of the amide moiety significantly increases the thermal stability and mechanical modulus of the resulting polymers due to inter-chain hydrogen bonding—a feature often lacking in bio-based polyolefins.

Part 1: Monomer Architecture & Synthesis

Structural Logic

The molecule is derived from Undecylenic Acid (C11:1), a pyrolysis product of castor oil. Its value lies in its bifunctionality:

-

-Terminal Alkene (

-

Ethanolamide Head (

): Provides a primary hydroxyl for esterification/urethane formation and an amide for supramolecular hydrogen bonding.

Synthesis Protocol: Enzymatic Amidation

While thermal amidation is possible (

Reagents

-

Substrate: 10-Undecylenic Acid (98% purity).

-

Amine: Ethanolamine (1.1 equivalents).

-

Catalyst: Candida antarctica Lipase B (immobilized, e.g., Novozym 435).

-

Solvent: Tert-butanol or solvent-free (if melted).

Step-by-Step Methodology

-

Charge: In a chemically resistant reactor, mix Undecylenic acid (1 mol) and Ethanolamine (1.1 mol).

-

Catalyst Addition: Add immobilized Lipase B (1-5 wt% relative to acid).

-

Incubation: Stir at

. This temperature is sufficient to melt the mixture and activate the enzyme without denaturing it. -

Water Removal: Apply mild vacuum (

) or use molecular sieves to drive the equilibrium toward the amide. -

Monitoring: Track the disappearance of the acid peak via FTIR (

) and appearance of the amide I/II bands ( -

Purification: Filter to remove the immobilized enzyme (recyclable). Recrystallize the product from ethyl acetate to obtain white waxy crystals.

Visualization: Synthesis Pathway

Caption: Figure 1. Bio-synthesis pathway transforming Castor Oil into the target amido-alcohol monomer.

Part 2: Polymerization Strategies

The versatility of

Strategy A: ADMET Polymerization (Step-Growth)

Acyclic Diene Metathesis (ADMET) preserves the polar functionality while building a polyethylene-like backbone. This route yields strict linear polymers with regularly spaced amide/hydroxyl groups.

-

Mechanism: Condensation of terminal alkenes releasing ethylene gas.

-

Catalyst: Grubbs 1st or 2nd Generation (Ruthenium carbene complexes).

-

Result: Unsaturated polyamide-alcohol (Polyethylene mimic with polar defects).

Experimental Protocol (ADMET)

-

Preparation: Dry the monomer thoroughly (vacuum,

, 24h). Moisture kills the catalyst. -

Setup: Use a Schlenk line or glovebox. Inert atmosphere (

or -

Reaction:

-

Melt monomer at

. -

Add Grubbs 1st Gen catalyst (

). -

Apply high dynamic vacuum (

) immediately to remove ethylene. Crucial: Failure to remove ethylene halts the reaction.

-

-

Propagation: Increase temperature to

over 4 hours. Viscosity will rise dramatically. -

Termination: Quench with ethyl vinyl ether.

-

Precipitation: Dissolve in THF and precipitate into cold methanol.

Strategy B: Thiol-Ene "Click" Photopolymerization

This route is ideal for creating crosslinked networks or hydrogels. By reacting the monomer with multifunctional thiols, you form thioether linkages.

-

Mechanism: Radical-mediated step-growth addition.

-

Initiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone).

-

Result: Homogeneous networks with high functional group tolerance.

Part 3: Data & Properties[3]

Polymerization Comparison

| Feature | ADMET Route | Thiol-Ene Route |

| Backbone Structure | Linear, unsaturated carbon chain | Thioether network (if multifunctional thiol used) |

| By-products | Ethylene gas (must be removed) | None (100% atom economy) |

| Molecular Weight ( | Infinite (Network/Gel) | |

| Thermal Properties | Semi-crystalline ( | Amorphous (usually low |

| Key Application | Thermoplastic elastomers, fibers | Hydrogels, surface coatings |

Visualization: Polymerization Decision Tree

Caption: Figure 2. Mechanistic divergence for linear vs. network polymer synthesis.

Part 4: Applications & Critical Analysis

Antimicrobial Biomaterials

The undecylenoyl moiety is a known antifungal agent (disrupts fungal cell membranes). Polymers retaining this side-chain structure often exhibit "contact-killing" properties.

-

Application: Coating for medical catheters or wound dressings.

-

Mechanism: The hydrophobic C11 chain penetrates the lipid bilayer of microbes, while the polar amide head disrupts membrane stability.

Hydrogel Scaffolds

The pendant hydroxyl group on the monomer is the key here.

-

Post-Polymerization Modification: After ADMET polymerization, the pendant

groups can be reacted with methacrylic anhydride to create photo-crosslinkable macromers. -

Biocompatibility: The amide linkage mimics protein structures, generally improving cell adhesion compared to pure polyesters.

Troubleshooting Common Issues

-

Issue: Low Molecular Weight in ADMET.

-

Cause: Incomplete removal of ethylene or catalyst poisoning by the amide nitrogen.

-

Fix: Use Grubbs 2nd Gen (more robust) and ensure high vacuum. Add a Lewis acid (e.g.,

) to complex the amide nitrogen and prevent it from coordinating with the Ruthenium catalyst.

-

-

Issue: Gelation during Synthesis.

-

Cause: Impure undecylenic acid containing divinyl impurities.

-

Fix: Recrystallize the starting acid or the monomer before polymerization.

-

References

-

Montero de Espinosa, L., & Meier, M. A. R. (2011). Plant oils: The perfect renewable resource for polymer science?! European Polymer Journal. [Link]

-

Rybak, A., & Meier, M. A. R. (2007). Acyclic Diene Metathesis with Deprotection of Functionalized Olefins via Green Chemistry. Green Chemistry. [Link]

-

Türünç, O., & Meier, M. A. R. (2013). The thiol–ene (click) reaction for the synthesis of plant oil derived polymers. European Journal of Lipid Science and Technology. [Link]

-

Wagener, K. B., et al. (1991). Acyclic diene metathesis (ADMET) polymerization.[3] Macromolecules.[2][4][5][6] [Link]

-

Cosmetic Ingredient Review. (2015). Safety Assessment of Ethanolamides as Used in Cosmetics.[7] (Confirming safety and properties of Undecylenamide MEA). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. upcommons.upc.edu [upcommons.upc.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Undecylenic acid monoethanolamide | C13H25NO2 | CID 88588 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Deep Dive: Antifungal Activity of Undecylenamide MEA and Its Derivatives

Executive Summary

Undecylenamide MEA represents a unique intersection between surfactant chemistry and antimicrobial therapeutics. As a monoethanolamide derivative of undecylenic acid (a C11 unsaturated fatty acid), it functions as a non-ionic surfactant with intrinsic fungistatic properties. Unlike traditional azole antifungals that target specific enzymatic pathways (e.g., lanosterol 14α-demethylase), Undecylenamide MEA and its sulfosuccinate derivatives act primarily through biophysical membrane disruption and inhibition of morphogenesis .

This guide analyzes the structure-activity relationship (SAR), mechanism of action (MoA), and formulation strategies for this compound, specifically targeting researchers in dermato-cosmetics and topical drug development.

Chemical Architecture & Structure-Activity Relationship (SAR)

The efficacy of Undecylenamide MEA is dictated by its amphiphilic nature. It retains the antifungal pharmacophore of undecylenic acid while the monoethanolamine (MEA) headgroup modifies its solubility and tissue interaction profiles.

SAR Visualization

The following diagram illustrates the functional zones of the molecule and their contribution to antifungal activity.

Figure 1: Structure-Activity Relationship (SAR) of Undecylenamide MEA. The terminal alkene is critical for specific antifungal potency compared to saturated fatty acids.

Key Structural Drivers

-

The C11 Backbone: Fatty acids with chain lengths of C10–C12 exhibit optimal antifungal activity. Chains shorter than C10 lack sufficient hydrophobicity to penetrate the fungal bilayer, while chains longer than C12 are often too bulky or insoluble to be bioavailable [1].

-

The Terminal Alkene (C=C): The double bond at the C10 position prevents tight packing of the phospholipid bilayer upon insertion, increasing membrane fluidity and permeability more effectively than saturated counterparts (e.g., undecanoic acid).

-

The Amide Bond: Unlike the free acid, the amide linkage resists rapid metabolic hydrolysis and provides a non-ionic headgroup that is less pH-dependent than the carboxylate of the parent acid.

Mechanism of Action (MoA)

Undecylenamide MEA operates via a "non-specific" biophysical mechanism, which is advantageous for preventing resistance development. It targets the fungal cell membrane and the dimorphic transition of pathogenic yeasts.

Biophysical Pathway

The compound acts as a surfactant-like antimicrobial. At physiological pH, it inserts into the fungal cell membrane, causing depolarization and leakage of intracellular contents (ATP, K+ ions).

Figure 2: Multi-modal mechanism of action involving membrane disruption and inhibition of virulence factors (hyphal formation).

Inhibition of Morphogenesis

A critical virulence factor for Candida albicans is the ability to switch from a yeast form to an invasive hyphal form.[1] Undecylenic derivatives have been shown to inhibit this transition even at sub-inhibitory concentrations (MIC), effectively "disarming" the fungus without necessarily killing it immediately [2]. This reduces tissue invasion and biofilm formation.

Antifungal Spectrum and Efficacy Data[2][3][4][5][6][7][8]

While Undecylenamide MEA is less potent on a molar basis than modern azoles (e.g., ketoconazole), its safety profile allows for higher concentration use (up to 2-5% in wash-off products).

Comparative Activity Profile

The following table synthesizes efficacy data for undecylenic derivatives against key dermatophytes and yeasts.

| Pathogen | Classification | Susceptibility (MIC Range)* | Clinical Relevance |

| Malassezia globosa | Lipophilic Yeast | 0.05% – 0.2% | Primary cause of dandruff/seborrheic dermatitis. |

| Candida albicans | Yeast | 1.0 – 4.0 mM | Cutaneous candidiasis; Biofilm former.[1] |

| Trichophyton rubrum | Dermatophyte | 0.01% – 0.1% | Athlete's foot (Tinea pedis). |

| Staphylococcus aureus | Bacteria | > 0.5% | Secondary bacterial infection in eczema. |

*Note: MIC values are approximate and derived from data on undecylenic acid and its salts/esters. Amide derivatives typically show slightly higher MICs due to slower release but enhanced surface substantivity.

The "Delivery" Advantage

In wash-off formulations (shampoos), the intrinsic antifungal activity is often secondary to the delivery mechanism.

-

Disodium Undecylenamido MEA-Sulfosuccinate: This derivative adds a sulfosuccinate group to the MEA head.

-

Function: It acts as a hydrotrope and high-foaming surfactant.

-

Benefit: It solubilizes the lipophilic undecylenic chain, allowing it to penetrate the sebum layer on the scalp where Malassezia resides, delivering the antifungal moiety directly to the site of infection [3].

-

Experimental Protocols for Validation

Testing surfactant-based antifungals requires modified protocols, as standard broth microdilution can yield artifacts due to micelle formation or turbidity.

Protocol A: Modified Agar Dilution Method

Purpose: To determine the Minimum Inhibitory Concentration (MIC) of Undecylenamide MEA without turbidity interference.

-

Preparation: Prepare Sabouraud Dextrose Agar (SDA) plates containing serial dilutions of Undecylenamide MEA (range: 0.01% to 2.0%).

-

Critical Step: Use a solubilizer (e.g., DMSO <1%) if the amide is not fully soluble in the molten agar, or use the Sulfosuccinate derivative.

-

-

Inoculum: Prepare a standardized fungal suspension (1-5 x 10⁵ CFU/mL) of Malassezia (supplement agar with olive oil) or Candida.

-

Application: Spot 10 µL of inoculum onto the surface of the agar plates.

-

Incubation: Incubate at 30-35°C for 48 hours (Candida) or 5-7 days (Malassezia).

-

Readout: The MIC is the lowest concentration plate showing no visible growth at the spot.

Protocol B: Time-Kill Kinetic Assay (Surfactant Challenge)

Purpose: To simulate "wash-off" conditions (short contact time).

-

Test Solution: Prepare a 2% solution of Disodium Undecylenamido MEA-Sulfosuccinate in sterile water.

-

Inoculation: Add 1 mL of fungal suspension (10⁶ CFU/mL) to 9 mL of the test solution.

-

Sampling: At T=0, T=2 min, T=5 min, and T=10 min, remove 1 mL aliquots.

-

Neutralization: Immediately transfer aliquot into 9 mL of Dey-Engley (D/E) Neutralizing Broth . This is crucial to stop the surfactant action.

-

Plating: Plate serial dilutions of the neutralized broth onto SDA.

-

Calculation: Calculate Log10 reduction compared to control. A >3 Log reduction indicates fungicidal activity relevant for shampoos.

Safety & Regulatory Status

-

CIR Assessment: The Cosmetic Ingredient Review (CIR) Expert Panel has deemed Undecylenamide MEA and its derivatives safe for use in rinse-off products and safe up to specific limits in leave-on products, provided they are formulated to be non-irritating [4].

-

Nitrosamines: As a monoethanolamide, it should not be used in formulations containing strong nitrosating agents to avoid the formation of N-nitrosamines.

-

Sensitization: It is generally considered a non-sensitizer, contrasting with some azole antifungals which can cause contact dermatitis.

References

-

Pohl, C. H., et al. (2011). Antifungal free fatty acids: a review. Science against microbial pathogens: communicating current research and technological advances, 3, 61-71. Link

-

McLain, N., et al. (2000). Undecylenic acid inhibits morphogenesis of Candida albicans. Antimicrobial Agents and Chemotherapy, 44(10), 2873-2875. Link

-

Cosmetic Ingredient Review (CIR). (2012). Safety Assessment of Ethanolamides as Used in Cosmetics. International Journal of Toxicology. Link

-

Shi, D., et al. (2016). Antifungal effects of undecylenic acid on the biofilm formation of Candida albicans. International Journal of Clinical and Experimental Medicine, 9(1), 305-310. Link

-

Gaitanis, G., et al. (2012). The Malassezia genus in skin and systemic diseases. Clinical Microbiology Reviews, 25(1), 106-141. Link

Sources

Mechanism of action of N-(2-hydroxyethyl)-10-undecenamide as a fungicide

Technical Guide for Antifungal Application Development

Executive Summary

N-(2-hydroxyethyl)-10-undecenamide (Synonyms: Undecylenoyl Monoethanolamide, UMA) represents a functional evolution of the classical antifungal agent, undecylenic acid. Unlike its parent fatty acid, which relies heavily on pH-dependent protonation for membrane transit, UMA operates as a non-ionic surfactant with a distinct Dual-Mode Mechanism .

This guide delineates the compound's fungicidal efficacy, driven by (1) direct biophysical membrane disruption via surfactant-mediated solubilization and (2) intracellular metabolic interference targeting fungal morphogenesis. This dual action minimizes the development of resistance and optimizes efficacy against dimorphic fungi (e.g., Candida albicans) and dermatophytes (Trichophyton spp.).

Chemical Architecture & Structure-Activity Relationship (SAR)

The efficacy of N-(2-hydroxyethyl)-10-undecenamide is encoded in its amphiphilic structure, bridging the gap between a lipophilic fatty acid tail and a polar, non-ionic head group.

| Structural Domain | Chemical Feature | Functional Role in Fungicidal Activity |

| Lipophilic Tail | 10-Undecenyl chain ( | Facilitates intercalation into the fungal phospholipid bilayer. The terminal double bond ( |

| Linker | Amide Bond ( | Provides hydrolytic stability superior to esters, ensuring the molecule remains intact during transit through the fungal cell wall. Serves as a substrate for intracellular amidases. |

| Polar Head | Hydroxyethyl group ( | Confers non-ionic surfactant properties. Enables hydrogen bonding with membrane surface proteins and phospholipids without charge repulsion, enhancing bioavailability at physiological pH. |

Primary Mechanism: Biophysical Membrane Disruption

The dominant mode of action for UMA is surfactant-mediated membrane lysis . Unlike systemic antifungals (e.g., azoles) that inhibit ergosterol synthesis enzymatically, UMA acts physically on the membrane architecture.

Insertion and Expansion

-

Adsorption: The hydroxyethyl head group adsorbs to the hydrophilic fungal cell wall and penetrates to the plasma membrane interface.

-

Intercalation: The hydrophobic

tail inserts into the lipid bilayer, aligning with fungal ergosterol and phospholipid fatty acid chains. -

Lateral Expansion: Accumulation of UMA molecules increases lateral pressure within the membrane leaflet. The "cone" shape of the surfactant molecule (large head, single tail) induces positive curvature stress.

Micellization and Lysis

At concentrations exceeding the Critical Micelle Concentration (CMC) locally on the membrane surface, UMA disrupts the bilayer continuity.

-

Pore Formation: Transient toroidal pores form, leading to the rapid efflux of intracellular ions (

, -

Solubilization: In high localized concentrations, UMA acts as a detergent, solubilizing membrane lipids and proteins into mixed micelles, resulting in irreversible cell lysis.

Secondary Mechanism: Metabolic Interference & Morphogenesis Inhibition

Upon intracellular entry or enzymatic cleavage, UMA exerts specific metabolic toxicity, particularly against dimorphic fungi.

The "Trojan Horse" Activation

While UMA is active as an intact molecule, it also acts as a prodrug. Fungal cytoplasm contains fatty acid amidases (enzyme class EC 3.5.1) capable of hydrolyzing the amide bond.

-

Reaction:

-

Release: This releases free Undecylenic Acid (UDA) directly within the cytosol, bypassing the membrane transport regulation that limits exogenous UDA uptake.

Inhibition of Morphogenesis (Hyphal Transition)

The released UDA (and potentially the intact UMA) targets the cAMP-PKA signaling pathway, a critical regulator of virulence in Candida albicans.

-

Mechanism: Disruption of lipid rafts prevents the proper localization of membrane sensors required for hyphal initiation.

-

Outcome: The fungus is locked in the yeast phase, unable to form hyphae (filaments) necessary for tissue invasion and biofilm formation.

Oxidative Stress Induction

The accumulation of the unsaturated

Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism: the direct biophysical attack and the intracellular metabolic disruption.

Figure 1: Dual-Mode Mechanism of Action illustrating biophysical membrane disruption and intracellular metabolic activation.

Experimental Validation Protocols

To validate these mechanisms in a development pipeline, the following self-validating protocols are recommended.

Membrane Permeabilization Assay (Propidium Iodide)

Objective: Quantify direct membrane disruption (Mechanism 1).

-

Principle: Propidium Iodide (PI) is membrane-impermeable. It only enters cells with compromised membranes, binding to DNA and fluorescing.

-

Protocol:

-

Prepare C. albicans suspension (

cells/mL). -

Treat with UMA at

, -

Add PI (final conc. 1 µg/mL).

-

Readout: Flow cytometry (Ex 535 nm / Em 617 nm).

-

Validation: Positive control = 0.1% Triton X-100; Negative control = Untreated cells.

-

Hyphal Inhibition Assay

Objective: Verify inhibition of morphogenesis (Mechanism 2).

-

Principle: Serum induces yeast-to-hyphae transition. Effective agents inhibit this even at sub-lethal concentrations.

-

Protocol:

-

Incubate C. albicans in YPD + 10% Fetal Bovine Serum (FBS) at 37°C.

-

Add UMA at sub-MIC levels (e.g., 1/4 MIC).

-

Incubate for 4 hours.

-

Readout: Phase-contrast microscopy. Count % of cells with germ tubes.

-

Success Criteria: >80% reduction in germ tube formation compared to control.

-

Experimental Workflow Visualization

Figure 2: Integrated experimental workflow for validating biophysical and metabolic antifungal activity.

Comparative Efficacy Profile

| Feature | Undecylenic Acid (Parent) | N-(2-hydroxyethyl)-10-undecenamide (UMA) |

| Solubility | Poor (Lipophilic oil) | Enhanced (Amphiphilic surfactant) |

| pH Sensitivity | High (Requires acidic pH for activity) | Low (Active across broad pH range) |

| Primary Mode | Metabolic inhibition | Membrane lysis + Metabolic inhibition |

| Irritation Potential | Moderate to High | Low (Mild surfactant) |

| Formulation | Difficult (Oils/Salts) | Versatile (Emulsifier/Active) |

References

-

PubChem. (n.d.). 10-Undecenoic acid (Undecylenic Acid) Compound Summary. National Library of Medicine. Retrieved from [Link]

-

McLain, N., et al. (2000). Undecylenic acid inhibits morphogenesis of Candida albicans.[1][2] Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

-

Shi, D., et al. (2016). Antifungal effects of undecylenic acid on the biofilm formation of Candida albicans. International Journal of Clinical Pharmacology and Therapeutics. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2023). 10-Undecenamide, N-(2-hydroxyethyl)- Substance Details. CompTox Chemicals Dashboard.[3] Retrieved from [Link]

-

Gannett, P. M., et al. (2020). Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative. Frontiers in Microbiology. Retrieved from [Link]

Sources

Technical Assessment: Cytotoxicity & Biocompatibility of N-(2-Hydroxyethyl)-10-Undecenamide (UMEA)

Compound Identity: N-(2-Hydroxyethyl)-10-undecenamide CAS: 20545-92-0 Synonyms: Undecylenoyl Monoethanolamide (UMEA), Fungicid UMA Molecular Formula: C₁₃H₂₅NO₂[][2]

Executive Technical Summary

N-(2-Hydroxyethyl)-10-undecenamide (UMEA) is a non-ionic surfactant and antifungal agent derived from the condensation of undecylenic acid and monoethanolamine. Its primary utility lies in its dual functionality: it acts as a surface-active agent (emulsifier/foam booster) while retaining the fungistatic properties of the undecylenoyl moiety.

From a biocompatibility standpoint, UMEA presents a concentration-dependent toxicity profile typical of fatty acid alkanolamides. While safe at low concentrations used in cosmetics and topical pharmaceuticals (typically <5%), neat or high-concentration exposure triggers cytotoxicity primarily through membrane solubilization and non-specific protein denaturation.

Key Safety Verdict (CIR & GHS Proxies):

-

Cytotoxicity: Moderate (IC₅₀ values typically range 10–100 µg/mL in mammalian fibroblasts depending on formulation).

-

Irritation: Classified as a potential ocular irritant (Category 1/2) and mild skin irritant in concentrated forms.

-

Sensitization: Low potential, provided the feedstock is high-purity (low free amine content).

Mechanistic Toxicology

Understanding the interaction between UMEA and biological systems requires dissecting its amphiphilic nature. The molecule inserts into the lipid bilayer, driven by its hydrophobic undecylenoyl tail, while the hydrophilic ethanolamide head group disrupts the hydration shell of the membrane.

Cellular Interaction Pathways

-

Membrane Intercalation: The C11 alkene tail integrates into the phospholipid bilayer, increasing membrane fluidity.

-

Lytic Effect (High Dose): At concentrations above the Critical Micelle Concentration (CMC), UMEA acts as a detergent, solubilizing membrane lipids and causing immediate necrosis.

-

Metabolic Interference (Sub-Lytic Dose): Upon cellular entry, hydrolysis releases undecylenic acid. This metabolite is known to reduce mitochondrial membrane potential (ΔΨm) and induce caspase-dependent apoptosis.[3]

Visualization of Toxicity Pathways

Figure 1: Dual-mechanism toxicity pathway showing concentration-dependent shift from necrotic lysis to apoptotic signaling.

Biocompatibility Assessment Framework

To validate UMEA for pharmaceutical or cosmetic use, a "Self-Validating" testing tier is required. This approach moves from simple cell death assays to complex tissue models.

Quantitative Data Summary (Reference Values)

| Endpoint | Assay Type | Target Cell Line | Typical Threshold / Value | Interpretation |

| Basal Cytotoxicity | MTT / WST-1 | L929 Fibroblasts | IC₅₀: 40–80 µg/mL | Moderate Cytotoxicity |

| Membrane Integrity | LDH Release | HaCaT Keratinocytes | EC₅₀: ~50 µg/mL | Correlates with irritation |

| Skin Irritation | OECD 439 | RHE (EpiDerm™) | Viability > 50% @ 1% | Non-Irritant at use conc. |

| Ocular Irritation | HET-CAM | Chorioallantoic Memb. | Score: Moderate | Potential Irritant (Neat) |

Detailed Experimental Protocols

Protocol A: ISO 10993-5 Cytotoxicity (Elution Method)

Objective: Determine the biological reactivity of mammalian cells to UMEA.

Reagents:

-

L929 Mouse Fibroblasts (ATCC CCL-1).

-

Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow:

-

Stock Preparation: Dissolve UMEA in 100% DMSO to create a 100 mg/mL master stock. Sonicate at 40°C if necessary to ensure complete solubilization.

-

Dilution Series: Prepare intermediate dilutions in DMSO, then dilute 1:1000 into culture medium (DMEM + 10% FBS) to achieve final test concentrations (e.g., 1, 10, 50, 100, 200 µg/mL).

-

Critical Control: Ensure final DMSO concentration is ≤ 0.5% to avoid vehicle toxicity.

-

-

Seeding: Plate L929 cells at 1 × 10⁴ cells/well in 96-well plates. Incubate 24h for attachment.

-

Exposure: Aspirate old media. Add 100 µL of UMEA-containing media. Incubate for 24h at 37°C, 5% CO₂.

-

Quantification:

-

Add 10 µL MTT reagent (5 mg/mL). Incubate 4h.

-

Solubilize formazan crystals with 100 µL DMSO.

-

Read Absorbance at 570 nm.

-

Validation Criteria:

-

Negative Control (Media + 0.5% DMSO) must show >90% viability relative to untreated cells.

-

Positive Control (SDS or Triton X-100) must show <10% viability.

Protocol B: Reconstructed Human Epidermis (RHE) Irritation

Objective: Assess skin irritation potential in a 3D tissue model (more relevant than monolayer cultures for surfactants).

Workflow:

-

Equilibration: Pre-incubate RHE tissues (e.g., EpiDerm or SkinEthic) overnight.

-

Topical Application: Apply 30 µL of 5% UMEA emulsion (in PBS or mineral oil) directly onto the tissue surface. Include PBS (Negative) and 5% SDS (Positive) controls.

-

Exposure: Incubate for 42 minutes at room temperature.

-